

Spectroscopic Characterization of Meseclazone: A Technical Guide

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Compound of Interest		
Compound Name:	Meseclazone	
Cat. No.:	B1676306	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Meseclazone**, a compound with anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and data presentation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction to Meseclazone and Spectroscopic Analysis

Meseclazone, with the chemical name 5-chloro-N-(2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl)benzamide, is a molecule of interest for its potential therapeutic applications. A thorough spectroscopic characterization is fundamental for its structural elucidation, purity assessment, and quality control in pharmaceutical development. This guide outlines the standard procedures and expected spectral features for **Meseclazone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of **Meseclazone** is expected to exhibit distinct signals corresponding to its aromatic and methyl protons. The chemical shifts are influenced by the electronic



environment of each proton.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	Doublet	2H	Protons ortho to carbonyl on benzamide ring
~ 7.5 - 7.7	Multiplet	3H	Remaining protons on benzamide ring
~ 7.8	Doublet	1H	Aromatic proton on benzoxazine ring
~ 7.4	Doublet of doublets	1H	Aromatic proton on benzoxazine ring
~ 7.2	Doublet	1H	Aromatic proton on benzoxazine ring
~ 2.4	Singlet	3H	Methyl protons
~ 10.5	Singlet	1H	Amide proton

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of **Meseclazone**.



Predicted Chemical Shift (δ, ppm)	Assignment
~ 165	Carbonyl carbon (amide)
~ 160	Carbonyl carbon (oxazinone)
~ 150	Quaternary carbon (C-O)
~ 145	Quaternary carbon (C-N)
~ 135	Quaternary carbon (C-CI)
~ 130 - 133	Aromatic CH carbons (benzamide)
~ 128 - 129	Aromatic CH carbons (benzamide)
~ 125 - 127	Aromatic CH carbons (benzoxazine)
~ 115 - 120	Aromatic CH carbons (benzoxazine)
~ 22	Methyl carbon

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of Meseclazone.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.



Number of scans: 16-64.

• Relaxation delay: 1-2 seconds.

13C NMR:

• Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 200 ppm.

• Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3300	Medium	N-H stretch (amide)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1760	Strong	C=O stretch (oxazinone carbonyl)
~ 1680	Strong	C=O stretch (amide carbonyl)
~ 1600, 1480	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1250	Strong	C-O-C stretch (ether)
~ 750	Strong	C-Cl stretch



Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid Meseclazone sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure using the anvil.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000 to 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean ATR crystal should be acquired before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

- Molecular Ion (M⁺): The expected monoisotopic mass of Meseclazone (C₁₆H₁₁ClN₂O₃) is approximately 314.0485 g/mol . In high-resolution mass spectrometry, this peak will appear as an isotopic cluster due to the presence of ³⁵Cl and ³⁷Cl.
- Key Fragmentation Patterns: Fragmentation is expected to occur at the amide bond and within the benzoxazine ring, leading to characteristic fragment ions.



m/z (predicted)	Possible Fragment Ion
314/316	[M] ⁺ and [M+2] ⁺ isotopic pattern for Chlorine
175/177	Fragment corresponding to the chlorobenzoyl moiety
139	Fragment corresponding to the chlorobenzoyl cation
162	Fragment corresponding to the benzoxazinone moiety

Experimental Protocol for Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of Meseclazone (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 μg/mL.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

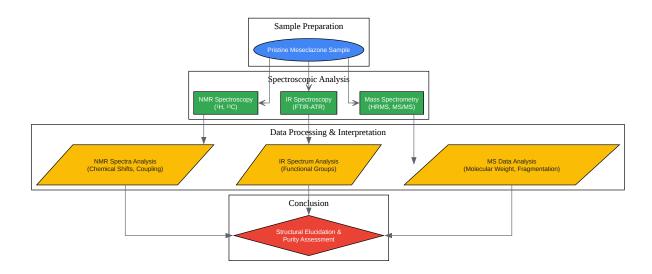
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion pump.
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine the most sensitive ionization.
- Mass Range: Scan a mass range of m/z 50-500.
- Capillary Voltage: Typically 3-4 kV.
- Nebulizing Gas Flow: Adjust as per instrument recommendation.
- Drying Gas Temperature: Set according to the solvent used (e.g., 250-350 °C).



 Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **Meseclazone**.



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Caption: Workflow for the spectroscopic characterization of **Meseclazone**.

This guide provides a foundational framework for the spectroscopic analysis of **Meseclazone**. The predicted data serves as a reference for experimental results, and the detailed protocols



offer a starting point for laboratory investigation. The combination of NMR, IR, and MS techniques will enable a comprehensive and unambiguous structural confirmation and characterization of **Meseclazone**.

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